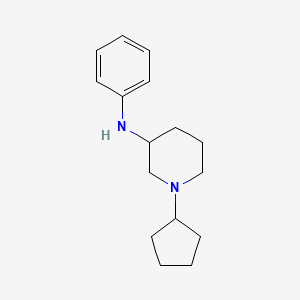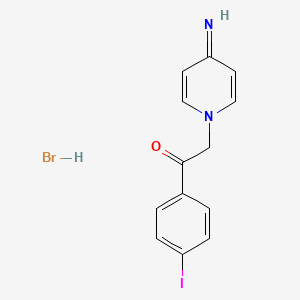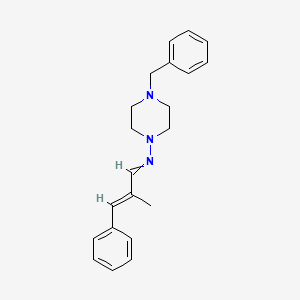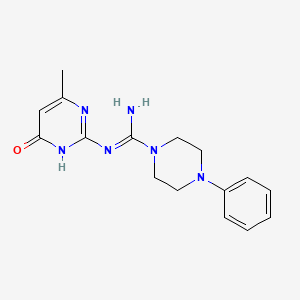![molecular formula C24H38N4O B5968636 1-(2-methylphenyl)-4-{1-[3-(1-piperidinyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5968636.png)
1-(2-methylphenyl)-4-{1-[3-(1-piperidinyl)propanoyl]-3-piperidinyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylphenyl)-4-{1-[3-(1-piperidinyl)propanoyl]-3-piperidinyl}piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound has been widely studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia.
Mécanisme D'action
The exact mechanism of action of 1-(2-methylphenyl)-4-{1-[3-(1-piperidinyl)propanoyl]-3-piperidinyl}piperazine is not fully understood. However, studies have suggested that this compound acts as a serotonin and dopamine receptor agonist. Additionally, this compound may modulate the activity of glutamate receptors, which are involved in learning and memory.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits antidepressant, anxiolytic, and antipsychotic effects in animal models. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. These effects are likely due to the compound's ability to modulate the activity of serotonin, dopamine, and glutamate receptors.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-methylphenyl)-4-{1-[3-(1-piperidinyl)propanoyl]-3-piperidinyl}piperazine in lab experiments include its high yield of synthesis, high purity of the final product, and well-established pharmacological effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-(2-methylphenyl)-4-{1-[3-(1-piperidinyl)propanoyl]-3-piperidinyl}piperazine. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Studies to determine the efficacy of this compound in treating various diseases, including depression, anxiety, and schizophrenia.
3. Studies to determine the potential side effects of this compound and its toxicity profile.
4. Development of new derivatives of this compound with improved pharmacological properties.
5. Studies to determine the potential use of this compound as a cognitive enhancer in healthy individuals.
Conclusion
In conclusion, this compound is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. The synthesis of this compound is relatively straightforward, and it exhibits well-established pharmacological effects. However, further studies are needed to fully understand its mechanism of action, potential side effects, and toxicity profile. The future directions for research on this compound are promising, and it has the potential to be developed into a new class of drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(2-methylphenyl)-4-{1-[3-(1-piperidinyl)propanoyl]-3-piperidinyl}piperazine involves the reaction of 1-(2-methylphenyl)piperazine with 1-(3-(1-piperidinyl)propanoyl)piperidine. The reaction is typically carried out in anhydrous conditions using a suitable solvent, such as dichloromethane or tetrahydrofuran. The yield of the reaction is typically high, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
1-(2-methylphenyl)-4-{1-[3-(1-piperidinyl)propanoyl]-3-piperidinyl}piperazine has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that this compound exhibits antidepressant, anxiolytic, and antipsychotic effects in animal models. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
1-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]-3-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O/c1-21-8-3-4-10-23(21)27-18-16-26(17-19-27)22-9-7-14-28(20-22)24(29)11-15-25-12-5-2-6-13-25/h3-4,8,10,22H,2,5-7,9,11-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKHNULCHRBCBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)CCN4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(2,4-difluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5968554.png)



![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5968586.png)
![dimethyl 5-[({2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]isophthalate](/img/structure/B5968602.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5968610.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5968616.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5968617.png)
![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5968620.png)

![7-chloro-3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B5968633.png)
![dimethyl 4-[4-(benzyloxy)phenyl]-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5968635.png)

